9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid

OLED Electron Transport Material Energy Level Tuning

Sourcing fluorene-based boronic acids with heteroaryl functionality for advanced optoelectronic applications often forces researchers into multi-step in-house synthesis, delaying project timelines by weeks. 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid (CAS 2118283-26-2) resolves this bottleneck with a pre-functionalized scaffold combining a 7-position pyridyl electron-transport moiety and a 2-position boronic acid cross-coupling handle on a rigid 9,9-dimethylfluorene core. • Enables one-step Suzuki-Miyaura coupling to construct bipolar PhOLED hosts with Tg >125 °C and Td >390 °C. • Orthogonal reactivity: pyridyl nitrogen available for N-alkylation, N-oxidation, or metal coordination post-coupling. • Supplied at ≥99% HPLC purity; custom packaging from mg to kg scale available with full analytical documentation.

Molecular Formula C20H18BNO2
Molecular Weight 315.2 g/mol
Cat. No. B13696763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid
Molecular FormulaC20H18BNO2
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O
InChIInChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3
InChIKeyISFIZBGNEHUOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid: Dual-Function Building Block


9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid (CAS 2118283-26-2) is a heteroaromatic boronic acid featuring a rigid 9,9-dimethylfluorene core substituted at the 7-position with a 3-pyridyl group and at the 2-position with a boronic acid moiety . With a molecular formula of C20H18BNO2 and a molecular weight of approximately 315.17 g/mol , this compound serves as a versatile intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the modular construction of extended π-conjugated systems for organic light-emitting diodes (OLEDs) and pharmaceutical building blocks . The integration of a pyridyl heterocycle and a boronic acid reactive site onto a single fluorene scaffold offers a unique combination of electron-transport capability and synthetic modularity that distinguishes it from simpler fluorene boronic acid analogs.

Why Simpler Fluorene Boronic Acids Cannot Substitute


Attempting to substitute 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid with a generic fluorene boronic acid—such as (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (CAS 333432-28-3) or its pinacol ester—will fundamentally alter the electronic, photophysical, and coordination properties of the resulting materials. The 7-position pyridyl group introduces a nitrogen heteroatom that serves as an electron-deficient site, lowers the LUMO energy level, and enables metal coordination or hydrogen-bonding interactions absent in the unsubstituted analog . This structural modification is critical for applications requiring precise energy level alignment in OLED devices or for targeted binding in chemosensors and pharmaceutical intermediates [1]. Furthermore, the pyridyl substituent enhances solubility in polar media and provides a handle for post-functionalization via N-alkylation or N-oxidation, capabilities that are simply not available with simpler fluorene boronic acids [2].

Key Differentiators Against Generic Fluorene Boronic Acids


Electron-Transport Functionality via Pyridyl Substituent

The incorporation of a 3-pyridyl group at the 7-position of the fluorene core introduces an electron-deficient heterocycle that lowers the LUMO energy level relative to the unsubstituted (9,9-dimethyl-9H-fluoren-2-yl)boronic acid comparator. While specific LUMO values for the target compound are not directly reported, analogous pyridyl-substituted fluorene derivatives exhibit LUMO levels in the range of -2.8 to -3.1 eV, compared to -2.4 to -2.6 eV for unsubstituted fluorene boronic acids . This LUMO lowering of approximately 0.3-0.5 eV improves electron injection and transport in OLED devices, enabling the compound to function as a dual-purpose building block for both hole- and electron-transport layers .

OLED Electron Transport Material Energy Level Tuning

Dual-Functional Architecture for Cross-Coupling and Coordination

Unlike (9,9-dimethyl-9H-fluoren-2-yl)boronic acid, which offers only a single boronic acid reactive site, 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid provides two orthogonal functional handles: a boronic acid group for Suzuki-Miyaura cross-coupling and a pyridyl nitrogen for metal coordination or N-functionalization . This dual functionality is quantitatively supported by binding studies on structurally related pyridyl-containing fluorenes, which demonstrate stability constants for metal ion coordination that are orders of magnitude higher than those of non-pyridyl analogs [1]. For example, pyridyl-substituted fluorene derivatives exhibit binding constants (log K) of 4.5-5.2 for Zn(II) and Cu(II) ions, whereas unsubstituted fluorenes show negligible coordination [2].

Suzuki-Miyaura Coupling Heteroaromatic Boronic Acid Metal Coordination

Enhanced Solubility in Polar Media

The presence of a basic pyridyl nitrogen in 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid confers significantly improved solubility in polar aprotic solvents and aqueous-organic mixtures relative to the unsubstituted (9,9-dimethyl-9H-fluoren-2-yl)boronic acid comparator. While quantitative solubility data for the target compound are not directly available, structurally analogous pyridylboronic acids exhibit solubility in DMF and DMSO exceeding 50 mg/mL, whereas unsubstituted aryl boronic acids typically show solubility below 10 mg/mL in the same solvents [1]. This solubility enhancement is critical for solution-processing techniques such as spin-coating and inkjet printing in OLED fabrication .

Solubility Processability Formulation

Optimal Application Scenarios


Bipolar Host Materials for Phosphorescent OLEDs

The combination of an electron-deficient pyridyl moiety and a boronic acid cross-coupling handle makes this compound an ideal precursor for constructing bipolar host materials in PhOLEDs. The pyridyl group facilitates electron transport while the fluorene core provides hole-transport capability, enabling balanced charge injection and recombination . When coupled with appropriate aryl halides, the resulting materials exhibit glass transition temperatures (Tg) exceeding 125 °C and thermal decomposition temperatures (Td) above 390 °C, ensuring device stability under operating conditions [1].

Fluorescent Chemosensors for Metal Ions and Saccharides

The dual boronic acid and pyridyl functionalities enable the design of fluorescent sensors that exploit both boronate ester formation with diols and metal coordination via the pyridyl nitrogen. Fluorene-based boronic acids have demonstrated stability constants of up to 412.9 for D-fructose binding at physiological pH, and the pyridyl substituent further enhances selectivity through additional coordination interactions [2]. This compound can serve as a modular platform for developing turn-on or ratiometric fluorescent probes.

Heteroarylpyridine Libraries via Iterative Suzuki-Miyaura Coupling

The boronic acid group at the 2-position enables efficient cross-coupling with a wide range of aryl and heteroaryl halides, while the 3-pyridyl substituent remains intact and available for subsequent functionalization . This orthogonal reactivity allows for the rapid generation of diverse heteroarylpyridine scaffolds, which are privileged structures in medicinal chemistry. Pyridylboronic acids have been shown to achieve full conversion in Suzuki couplings with catalyst loadings as low as 0.01-0.05 mol% Pd, demonstrating high reactivity and cost-effectiveness [3].

Electron-Transport Materials for Perovskite Solar Cells

The electron-deficient pyridyl group, combined with the extended conjugation of the fluorene core, makes this compound suitable for constructing electron-transport layers (ETLs) in perovskite solar cells. Pyridine-containing fluorene derivatives have been employed to lower the LUMO level and improve electron extraction efficiency at the cathode interface [4]. The boronic acid functionality allows for covalent attachment to other π-conjugated units, enabling fine-tuning of energy levels and film morphology.

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